molecular formula C17H20N4O B3791780 N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine

N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B3791780
M. Wt: 296.37 g/mol
InChI Key: LREXSAXGILZGDU-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a complex organic compound that features both oxazole and pyrazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine typically involves multi-step reactions starting from simpler precursors. One common approach is the condensation of 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde with N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxazole or pyrazole rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole or pyrazole oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of oxazole and pyrazole rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-9-15(19-18-12)10-21(3)11-16-13(2)22-20-17(16)14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREXSAXGILZGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CN(C)CC2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 4
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 5
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Reactant of Route 6
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine

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